molecular formula C41H54N2O10S B12721814 2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid CAS No. 93665-43-1

2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid

Cat. No.: B12721814
CAS No.: 93665-43-1
M. Wt: 766.9 g/mol
InChI Key: GOKSWQJAKOQTSI-GKXSJZGQSA-N
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Description

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid is a complex organic compound that features a benzocbenzothiepin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate typically involves multiple steps, including the formation of the benzocbenzothiepin core. One approach involves the use of visible light-mediated synthesis under transition-metal-free conditions. For instance, benzochromenes can be synthesized from (2-halobenzyl) phenyl ethers or (2-halophenyl) benzyl ethers using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature with blue light-emitting diodes (LEDs) as the light source .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate apart is its specific functional groups and the potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

93665-43-1

Molecular Formula

C41H54N2O10S

Molecular Weight

766.9 g/mol

IUPAC Name

2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid

InChI

InChI=1S/C33H46N2O2S.2C4H4O4/c1-2-3-4-5-6-7-8-19-33(36)37-26-25-35-23-21-34(22-24-35)20-13-17-30-29-15-10-9-14-28(29)27-38-32-18-12-11-16-31(30)32;2*5-3(6)1-2-4(7)8/h9-12,14-18H,2-8,13,19-27H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b30-17-;2*2-1-

InChI Key

GOKSWQJAKOQTSI-GKXSJZGQSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SCC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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